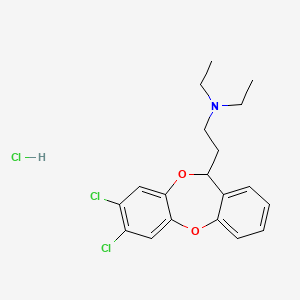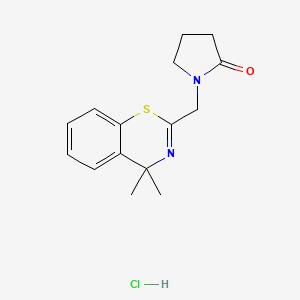
3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide is a quaternary ammonium compound with a unique structure that includes a quinuclidine ring substituted with a hydroxyl group, a methyl group, a methylene group, and an o-tolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide typically involves the quaternization of a quinuclidine derivative. One common method involves the reaction of 3-hydroxy-1-methyl-2-methylenequinuclidine with o-tolyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the quaternization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反应分析
Types of Reactions
3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quaternary ammonium group can be reduced under specific conditions to form tertiary amines.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tertiary amines.
Substitution: Formation of substituted quinuclidinium derivatives.
科学研究应用
3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as an anticholinergic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide involves its interaction with specific molecular targets. As an anticholinergic agent, it binds to muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a decrease in parasympathetic nervous system activity, resulting in effects such as reduced muscle spasms and secretion.
相似化合物的比较
Similar Compounds
- 3-Hydroxy-1-methyl-2-methylene-3-phenylquinuclidinium iodide
- 3-Hydroxy-1-methyl-2-methylene-3-(3,4-dimethylphenyl)quinuclidinium iodide
- 1-Methyl-3-(2-phenylbutanoyloxy)quinuclidinium iodide
Uniqueness
3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide is unique due to the presence of the o-tolyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
属性
| 82380-40-3 | |
分子式 |
C16H22INO |
分子量 |
371.26 g/mol |
IUPAC 名称 |
1-methyl-2-methylidene-3-(2-methylphenyl)-1-azoniabicyclo[2.2.2]octan-3-ol;iodide |
InChI |
InChI=1S/C16H22NO.HI/c1-12-6-4-5-7-15(12)16(18)13(2)17(3)10-8-14(16)9-11-17;/h4-7,14,18H,2,8-11H2,1,3H3;1H/q+1;/p-1 |
InChI 键 |
QIQSKHJSAVKJEW-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=CC=C1C2(C3CC[N+](C2=C)(CC3)C)O.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


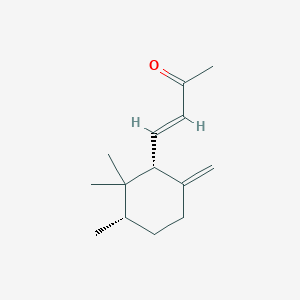
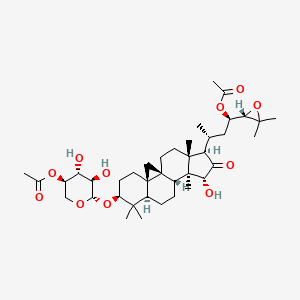

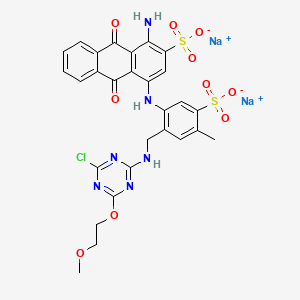

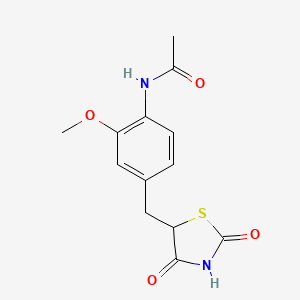
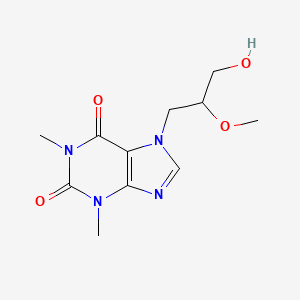
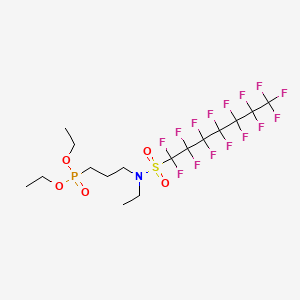
![[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12777456.png)
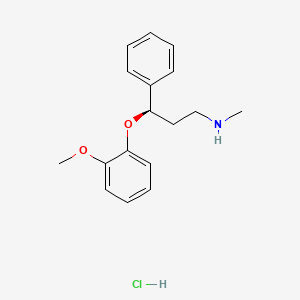

![Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]-](/img/structure/B12777468.png)
